molecular formula C13H14N2O3 B2649891 4-oxo-4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid CAS No. 790263-53-5

4-oxo-4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B2649891
CAS No.: 790263-53-5
M. Wt: 246.266
InChI Key: VECNTNSSHKQXBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid is a synthetic organic compound with the molecular formula C13H14N2O3 and a molecular weight of 246.26 g/mol . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the phenyl group and the butanoic acid moiety adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of 3-phenyl-4,5-dihydro-1H-pyrazole with succinic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like pyridine to facilitate the acylation process. The reaction mixture is then heated to reflux, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of automated systems for reagent addition and temperature control ensures consistency and efficiency in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-oxo-4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-oxo-4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 4-oxo-4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid is unique due to its specific combination of a pyrazole ring with a butanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-12(6-7-13(17)18)15-9-8-11(14-15)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECNTNSSHKQXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(N=C1C2=CC=CC=C2)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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